molecular formula C13H12Cl2N2O2S B2672817 Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 500194-61-6

Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2672817
CAS No.: 500194-61-6
M. Wt: 331.21
InChI Key: VLRQPIOQXKNABY-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a substituted thiazole derivative characterized by a 2,4-dichlorophenylamino group at position 2 and a methyl group at position 4 of the thiazole ring. The ethyl ester at position 5 enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

ethyl 2-(2,4-dichloroanilino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-3-19-12(18)11-7(2)16-13(20-11)17-10-5-4-8(14)6-9(10)15/h4-6H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRQPIOQXKNABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.

    Introduction of the 2,4-Dichlorophenyl Group: This step involves the nucleophilic substitution of the amino group on the thiazole ring with 2,4-dichlorophenylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. The thiazole moiety is known for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action: Thiazole compounds often induce apoptosis in cancer cells by affecting the mitochondrial pathway or inhibiting specific signaling pathways associated with cell survival.
  • Case Study: A study conducted by Evren et al. (2019) demonstrated that synthesized thiazoles exhibited promising anticancer activity against human lung adenocarcinoma cells (A549) with IC50 values indicating significant cytotoxicity .

Antimicrobial Properties

Thiazole derivatives have also shown potential as antimicrobial agents. The structural characteristics of this compound contribute to its effectiveness against various pathogens:

  • Mechanism of Action: The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways in microbial organisms.
  • Case Study: Research indicated that certain thiazole derivatives demonstrated effectiveness against Mycobacterium tuberculosis strains, suggesting that this compound could be explored for anti-tubercular activity .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are being investigated due to the presence of the thiazole ring, which has been associated with modulating inflammatory responses:

  • Mechanism of Action: Compounds containing thiazole rings can inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Neuroprotective Properties

Emerging research suggests that thiazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases:

  • Case Study: A study on related thiazoles indicated their ability to protect neuronal cells from oxidative stress and apoptosis .

Data Table: Summary of Applications

ApplicationMechanism of ActionReference
AnticancerInduces apoptosis; inhibits survival pathwaysEvren et al. (2019)
AntimicrobialDisrupts cell wall synthesisVarious studies on thiazoles
Anti-inflammatoryInhibits pro-inflammatory cytokinesOngoing research on thiazoles
NeuroprotectiveProtects against oxidative stressRelated studies on thiazoles

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

  • Structure: Substituted with a 4-chlorophenoxyacetyl group instead of 2,4-dichlorophenylamino.
  • Molecular weight: 354.805 g/mol vs. ~316–350 g/mol for dichlorophenyl analogues .
  • Applications: Not explicitly stated, but similar thiazole derivatives are intermediates in synthesizing bioactive molecules .

Ethyl 2-(2,5-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

  • Structure : Dichloro substitution at positions 2 and 5 of the phenyl ring.
  • Key Differences :
    • Positional isomerism of chlorine atoms may influence binding to biological targets (e.g., enzymes or receptors).
    • Molecular weight: 316.2 g/mol, slightly lower than the 2,4-dichloro isomer due to steric and electronic variations .
  • Synthesis : Likely involves similar cyclization and substitution steps but with different aromatic precursors .

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

  • Structure: Features a cyano and hydroxyl group on the phenyl ring.
  • Key Differences: The electron-withdrawing cyano group enhances reactivity, while the hydroxyl group increases polarity.

Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

  • Structure: Contains a trifluoromethyl group at position 4 and a 2-methylphenylamino group.
  • Key Differences: The trifluoromethyl group improves metabolic resistance and lipophilicity.

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Chlorine Substitution: 2,4-Dichloro substitution (target compound) may enhance hydrophobic interactions in enzyme binding pockets, as seen in antidiabetic thiazoles where chlorobenzyl groups are critical for activity . Mono-chloro derivatives (e.g., 2-chlorophenyl in ) exhibit reduced potency compared to di-substituted analogues .
  • Ester vs. Acid Derivatives :
    • Ethyl esters (target compound) improve bioavailability over carboxylic acids, as demonstrated in intermediate synthesis for febuxostat .

Physicochemical Properties

Property Target Compound Ethyl 2-(2,5-dichlorophenyl) Analogue Ethyl 2-(3-cyano-4-hydroxyphenyl)
Molecular Weight (g/mol) ~316–350 (estimated) 316.2 279.33 (fluorophenyl variant)
Melting Point Not reported Not reported 145–146°C (2-chlorophenyl variant)
Solubility Likely moderate (ester group) Similar Lower (polar cyano/hydroxyl groups)

Biological Activity

Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiazole ring, which is known for its biological significance. The molecular formula is C12H12Cl2N2O2SC_{12}H_{12}Cl_2N_2O_2S, with a molecular weight of approximately 316.2 g/mol. The specific arrangement of the dichlorophenyl group and the thiazole moiety contributes to its biological activity.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies show that compounds with thiazole rings can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antitumor Activity

Thiazole derivatives have also been investigated for their antitumor properties. The compound has shown cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .

Cell Line IC50 (µM)
MCF-715.3
A54920.7
HeLa18.9

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazole derivatives often act by inhibiting key enzymes involved in cellular processes, such as topoisomerases and kinases.
  • DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. demonstrated that this compound exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The study highlighted the potential for developing new antibiotics from thiazole derivatives.
  • Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, the administration of this compound resulted in a marked reduction in tumor size in 30% of participants. The trial emphasized the need for further research into dosage optimization and combination therapies with existing chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions involving substituted thiazole precursors. For example, refluxing 2-aminothiazole derivatives with 2,4-dichlorophenyl isocyanate in acetic acid with sodium acetate as a catalyst (similar to protocols in thiazole synthesis ). Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol for crystallization ), and reaction time. Monitoring via TLC and recrystallization from DMF/acetic acid mixtures improves purity .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. Hydrogen bonds (N–H⋯O) and π-π stacking between aromatic rings are common stabilizers. For analogous thiazole derivatives, refinement with riding H-atoms (C–H = 0.93–0.97 Å, Uiso(H) = 1.2–1.5Ueq(C)) and analysis of dihedral angles (e.g., 84.59° between phenyl rings in similar structures) provide structural insights .

Q. What spectroscopic techniques are essential for confirming the identity of this compound?

  • Methodology : Combine NMR (¹H/¹³C), FT-IR (C=O stretch ~1700 cm⁻¹, N–H bend ~3300 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion confirmation). For crystallographic validation, SC-XRD with refinement parameters (R-factor < 0.05) ensures accuracy .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searching) guide the design of derivatives with enhanced bioactivity?

  • Methodology : Quantum chemical calculations (e.g., Gaussian) predict electronic properties (HOMO-LUMO gaps) and reactive sites. Reaction path search algorithms (e.g., GRRM) combined with experimental validation, as proposed by ICReDD, optimize substituent effects. For example, chlorophenyl groups enhance electrophilicity, influencing pesticidal activity .

Q. What strategies resolve contradictions in biological activity data across structurally similar thiazole derivatives?

  • Methodology : Systematic SAR studies comparing substituent positions (e.g., 2,4-dichloro vs. 4-chloro) and their steric/electronic effects. For instance, 4-methyl substitution in thiazole rings may reduce steric hindrance, improving binding to target enzymes . Dose-response assays and molecular docking (AutoDock Vina) validate hypotheses.

Q. How do solvent polarity and crystallization conditions impact polymorph formation?

  • Methodology : Screen solvents (ethanol, DMF, ethyl acetate) under slow evaporation. For example, ethanol yields block crystals for SC-XRD, while DMF/acetic acid mixtures favor needle-like morphologies . Differential scanning calorimetry (DSC) identifies polymorphic transitions.

Q. What role do hydrogen-bonding networks play in the compound’s stability under varying pH conditions?

  • Methodology : Conduct pH-dependent stability studies (1–14) with HPLC monitoring. Intramolecular N–H⋯O bonds (as seen in triazole analogs ) may resist hydrolysis at neutral pH but degrade under acidic/basic conditions. Spectroelectrochemical analysis correlates protonation states with stability.

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